molecular formula C59H92O30 B3027242 Platyconic acid B CAS No. 1256935-28-0

Platyconic acid B

Cat. No. B3027242
CAS RN: 1256935-28-0
M. Wt: 1281.3 g/mol
InChI Key: PLRQGYABNOAMAF-UYUIBFHNSA-N
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Description

Platyconic acid B is a chemical compound that is a type of saponin . It is also known as platycogenic acid A 3-O-[beta-D-glucopyranosyl-(1->6)-beta-D-glucopyranosyl]-28-O-[alpha-L-apiofuranosyl-(1->3)-beta-D-xylopyranosyl-(1->4)-alpha-L-rhamnopyranosyl-(1->2)-alpha-L-arabinoside]-gamma-lactone .


Molecular Structure Analysis

This compound has a complex molecular structure. Its chemical formula is C₆₃H₉₈O₃₃ . The compound is a type of saponin, which are glycosides with a distinctive foaming characteristic . The structure of saponins includes a sugar part and a non-sugar part, known as sapogenin .

Scientific Research Applications

Overview

Platyconic acid B is a compound of interest in various scientific research fields. This review will focus on the recent advancements in the understanding and applications of this compound, excluding any information related to drug use, dosage, or side effects. The emphasis will be on its role in materials science, particularly in the context of biodegradable polymers, as well as its potential in biomedical applications.

Biodegradable Polymers

Recent studies have highlighted the significance of biodegradable polymers, such as poly(lactic acid) (PLA), in various applications due to their eco-friendly nature and potential to replace conventional petrochemical-based polymers. This compound, owing to its unique properties, has been explored for enhancing the characteristics of such biodegradable polymers. For instance, the incorporation of this compound into PLA matrices has shown promise in improving mechanical and thermal properties, making these composites more suitable for industrial applications, including packaging and biomedical devices (Farah, Anderson, & Langer, 2016; Murariu & Dubois, 2016).

Tissue Engineering

In the realm of tissue engineering, the integration of this compound into PLA-based scaffolds has been explored to enhance biocompatibility and bioactivity. These modifications aim to support cell adhesion, proliferation, and differentiation, which are critical for the successful regeneration of tissues. The enhanced properties of PLA composites containing this compound could lead to more effective scaffolds for tissue engineering applications (Athanasiou, Niederauer, & Agrawal, 1996).

Nanocomposites and Drug Delivery

The development of PLA-based nanocomposites incorporating this compound has opened new avenues in drug delivery systems. These nanocomposites can provide controlled and targeted release of therapeutic agents, enhancing the efficacy and reducing the side effects of drugs. The unique interactions between this compound and PLA at the nanoscale contribute to the stability and release profiles of these drug delivery systems (Rezvantalab et al., 2018).

Mechanism of Action

Target of Action

Platyconic acid B, a saponin from Platycodi radix, primarily targets insulin-stimulated glucose uptake in 3T3-L1 adipocytes . It works as a peroxisome proliferator-activated receptors (PPAR)-γ activator . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of adipogenesis and glucose homeostasis .

Mode of Action

This compound enhances insulin sensitivity, which leads to an increase in insulin-stimulated glucose uptake . This is achieved by acting as a PPAR-γ activator .

Biochemical Pathways

This compound affects several biochemical pathways. It enhances hepatic and adipocyte insulin sensitivity, possibly by activating PPAR-γ . This activation leads to increased glycogen accumulation and decreased triacylglycerol storage in the liver, which is associated with enhanced hepatic insulin signaling . Additionally, it potentiates the expression of adiponectin and PPAR-γ in adipose tissue, improving insulin signaling and increasing GLUT4 translocation into the membranes .

Pharmacokinetics

It is known that the compound is quickly absorbed with a short tmax . The Cmax, AUC 0–t, and MRT 0–t of a related compound, 3-O-β-D-glucopyranosylplatyconic acid (GPA), were found to be higher than those of 3-O-β-D-glucopyranosylplatycodigenin (GP) at the same dosage, indicating that GPA is likely the main absorbed saponin in vivo

Result of Action

The action of this compound results in improved glucose homeostasis in type 2 diabetic mice . This is achieved partly by enhancing hepatic and adipocyte insulin sensitivity, possibly by activating PPAR-γ . The compound increases glycogen accumulation and decreases triacylglycerol storage in the liver, which is associated with enhanced hepatic insulin signaling . It also potentiates the expression of adiponectin and PPAR-γ in adipose tissue, improving insulin signaling and increasing GLUT4 translocation into the membranes .

Action Environment

It is known that the compound is derived from the roots of platycodon grandiflorum, a perennial herb found throughout northeast asia . The plant has been widely used for both cuisine and traditional herbal medicine, and its roots have been used as a folk remedy for bronchitis, asthma, pulmonary tuberculosis, hyperlipidemia, diabetes, and inflammatory diseases

properties

IUPAC Name

(2S,3R,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-acetyloxy-5-[(2S,3R,4S,5R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxycarbonyl-2,8-dihydroxy-4-(hydroxymethyl)-6a,6b,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H92O30/c1-23-40(85-46-38(72)41(29(66)19-79-46)86-50-44(74)57(78,20-61)22-81-50)42(83-24(2)63)39(73)48(82-23)87-43-34(68)28(65)18-80-49(43)89-52(77)58-13-12-53(3,4)14-26(58)25-8-9-31-54(5)15-27(64)45(88-47-37(71)36(70)35(69)30(17-60)84-47)59(21-62,51(75)76)32(54)10-11-55(31,6)56(25,7)16-33(58)67/h8,23,26-50,60-62,64-74,78H,9-22H2,1-7H3,(H,75,76)/t23-,26-,27-,28-,29+,30+,31+,32+,33+,34-,35+,36-,37+,38+,39+,40-,41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+,55+,56+,57+,58+,59+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRQGYABNOAMAF-UYUIBFHNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)C(=O)O)OC8C(C(C(C(O8)CO)O)O)O)O)C)C)(C)C)O)O)O)OC(=O)C)OC9C(C(C(CO9)O)OC1C(C(CO1)(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H]([C@]7(CO)C(=O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)C)C)(C)C)O)O)O)OC(=O)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H92O30
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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